molecular formula C12H15BBr2O2 B1395789 2-(3,5-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 408492-26-2

2-(3,5-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1395789
M. Wt: 361.87 g/mol
InChI Key: WJYKUCWENIHKOC-UHFFFAOYSA-N
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Description

The compound “2-(3,5-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester. Boronic esters are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms. They are commonly used in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a phenyl ring (a six-membered carbon ring) substituted with two bromine atoms and a boronic ester group. The boronic ester group itself would consist of a boron atom bonded to an oxygen atom and two carbon atoms, with the carbon atoms being part of a tetramethyl-1,3,2-dioxaborolane ring .


Chemical Reactions Analysis

Boronic esters are known to undergo several types of reactions, including Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, boronic esters are typically stable under normal conditions, but they can decompose if heated .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-(3,5-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its derivatives have been synthesized and studied for their potential inhibitory activity against serine proteases, including thrombin (Spencer et al., 2002).
  • Novel derivatives of this compound have been created for potential use in the synthesis of conjugated polyenes, which could be relevant for new materials in LCD (Liquid Crystal Display) technology. These derivatives also show potential in the treatment of neurodegenerative diseases (Das et al., 2015).

Application in Polymerization and Material Science

  • The compound has been used as an allylating agent in the preparation of homoallylic alcohols and amines, demonstrating its utility in organic synthesis (Ramachandran & Gagare, 2010).
  • Its derivatives have shown potential in inhibiting lipogenesis, indicating their utility in the development of lipid-lowering drugs (Das et al., 2011).
  • The compound has been used in the synthesis of polymers with specific properties, such as poly(3-hexylthiophene), which is important for the development of new materials (Yokozawa et al., 2011).

Electronic and Optical Applications

  • Studies have shown that it can be involved in the synthesis of deeply colored polymers, which could have applications in advanced materials technology (Welterlich et al., 2012).
  • It has been used in the synthesis of nanoparticles with enhanced brightness and emission-tuned properties, which is significant for applications in nanotechnology and fluorescence-based sensors (Fischer et al., 2013).

Safety And Hazards

The safety and hazards of a compound also depend on its structure. For example, brominated compounds can be hazardous and require careful handling .

properties

IUPAC Name

2-(3,5-dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BBr2O2/c1-11(2)12(3,4)17-13(16-11)8-5-9(14)7-10(15)6-8/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYKUCWENIHKOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BBr2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50700028
Record name 2-(3,5-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

408492-26-2
Record name 2-(3,5-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=408492-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,5-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,5-dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,5-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Citations

For This Compound
1
Citations
LS Lobo, K Matsumoto… - Polymers for Advanced …, 2020 - Wiley Online Library
Advanced microelectronic fabrication requires stable organic materials that can be used under extreme conditions such as high temperatures. In this study, hyperbranched …
Number of citations: 1 onlinelibrary.wiley.com

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